molecular formula C9H13NO2 B6261756 3-(5-methoxypyridin-3-yl)propan-1-ol CAS No. 1552560-40-3

3-(5-methoxypyridin-3-yl)propan-1-ol

Cat. No.: B6261756
CAS No.: 1552560-40-3
M. Wt: 167.2
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Description

3-(5-methoxypyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyridine, featuring a methoxy group at the 5-position and a propanol group at the 3-position

Properties

CAS No.

1552560-40-3

Molecular Formula

C9H13NO2

Molecular Weight

167.2

Purity

85

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxypyridin-3-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxypyridine.

    Alkylation: The 5-methoxypyridine undergoes alkylation with a suitable alkylating agent, such as 3-chloropropanol, in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures (around 80-100°C) for several hours.

    Purification: The product is purified using techniques like column chromatography to obtain the desired 3-(5-methoxypyridin-3-yl)propan-1-ol.

Industrial Production Methods

Industrial production methods for 3-(5-methoxypyridin-3-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxypyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(5-methoxypyridin-3-yl)propanoic acid.

    Reduction: Formation of 3-(5-methoxypyridin-3-yl)propan-1-amine.

    Substitution: Formation of 3-(5-aminopyridin-3-yl)propan-1-ol.

Scientific Research Applications

3-(5-methoxypyridin-3-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-methoxypyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or microbial pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-hydroxypyridin-3-yl)propan-1-ol
  • 3-(5-aminopyridin-3-yl)propan-1-ol
  • 3-(5-chloropyridin-3-yl)propan-1-ol

Uniqueness

3-(5-methoxypyridin-3-yl)propan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.

Biological Activity

3-(5-Methoxypyridin-3-yl)propan-1-ol is a compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy-substituted pyridine ring and a propanol functional group. Its chemical structure can be represented as follows:

  • Pyridine Ring : Contains a methoxy group at the 5-position.
  • Propanol Group : Contributes to its biological reactivity.

This unique structure influences its interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of 3-(5-methoxypyridin-3-yl)propan-1-ol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in several biochemical pathways, particularly those related to inflammation and microbial growth.

Key Mechanisms:

  • Enzyme Inhibition : Potentially inhibits enzymes involved in inflammatory processes.
  • Receptor Modulation : May modulate receptors that play roles in cellular signaling pathways.

Biological Activities

Research has highlighted several key areas where 3-(5-methoxypyridin-3-yl)propan-1-ol exhibits biological activity:

  • Anti-inflammatory Properties : Studies suggest that the compound may reduce inflammation through modulation of cytokine production and inhibition of inflammatory pathways.
  • Antimicrobial Activity : Preliminary data indicate potential effectiveness against various bacterial strains, suggesting applications in antimicrobial drug development .
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, although specific mechanisms remain under exploration.

Research Findings and Case Studies

Recent studies have provided insights into the biological effects of 3-(5-methoxypyridin-3-yl)propan-1-ol. Below are notable findings:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against specific bacterial strains
AnticancerInhibition of cancer cell growth in vitro

Case Study: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of 3-(5-methoxypyridin-3-yl)propan-1-ol demonstrated that treatment with the compound significantly reduced levels of inflammatory markers in a cellular model. The results indicated a dose-dependent response, suggesting potential for therapeutic use in inflammatory diseases.

Case Study: Antimicrobial Activity

In vitro assays revealed that 3-(5-methoxypyridin-3-yl)propan-1-ol exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .

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